molecular formula C17H12ClF3N2O B2743339 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 400076-59-7

4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B2743339
CAS RN: 400076-59-7
M. Wt: 352.74
InChI Key: CDTFJQYRWAWYIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One method includes alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . Another approach is the assembly of pyrazolone from a trifluoromethyl-containing building block . The exact synthetic route may vary depending on the desired target compound.


Molecular Structure Analysis

The molecular formula of this compound is C~13~H~9~ClF~3~O . It consists of a pyrazolone ring, a chlorophenyl group, and a trifluoromethyl group. The unique arrangement of these functional groups contributes to its properties .

Scientific Research Applications

Structural Characterization and Crystal Analysis

The structural characterization and crystal analysis of compounds structurally related to 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one have shown promising results. For instance, isostructural compounds with slight variations in their chemical structure have been synthesized and analyzed through single crystal diffraction, revealing their triclinic symmetry and planar molecular conformation apart from certain groups oriented perpendicular to the main plane (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Another study on COX-1-selective inhibitors closely related to the target compound demonstrated how crystal structure analysis could provide insights into potential dosage formulations with improved oral bioavailability (Long, Theiss, Li, & Loftin, 2009).

Photophysical and Electrochemical Studies

The synthesis and analysis of green light-emitting derivatives have been conducted, showing significant promise for applications in solid-state lighting and displays. These derivatives exhibit intense green fluorescence with high quantum yields and large Stokes shifts, indicating substantial charge transfer character in their singlet excited state (Easwaramoorthi, Umamahesh, Cheranmadevi, Rathore, & Sathiyanarayanan, 2013).

Antimicrobial Activity

Compounds incorporating the pyrazole nucleus have been synthesized and evaluated for their antimicrobial properties, displaying variable and modest activities against strains of bacteria and fungi. This highlights their potential as scaffolds for developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Molecular Docking and Quantum Chemical Calculations

The investigation into the molecular structure, spectroscopic data, and biological effects through molecular docking and quantum chemical calculations has provided valuable insights into the interaction mechanisms and potential therapeutic applications of compounds structurally similar to 4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one. These studies are crucial for understanding the charge transfer, reactivity, and biological activity of these compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

properties

IUPAC Name

4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O/c1-10-15(11-4-2-6-13(18)8-11)16(24)23(22-10)14-7-3-5-12(9-14)17(19,20)21/h2-9,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTFJQYRWAWYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one

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